Comprehensive Structure Elucidation of 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile: A Multi-Modal Analytical Framework
Comprehensive Structure Elucidation of 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile: A Multi-Modal Analytical Framework
Executive Summary
The compound 2-hydroxy-4-(1H-imidazol-1-yl)benzonitrile (CAS 594813-32-8) is a highly functionalized 1,2,4-trisubstituted aromatic building block frequently utilized in medicinal chemistry and advanced materials synthesis[]. Because it contains multiple heteroaromatic and electron-withdrawing motifs, confirming its exact regiochemistry—specifically the placement of the imidazole ring and the hydroxyl group relative to the nitrile—requires a rigorous, multi-modal analytical approach.
This whitepaper provides an in-depth technical guide to the structure elucidation of this compound. By integrating High-Resolution Mass Spectrometry (HRMS), Fourier Transform Infrared Spectroscopy (FT-IR), and advanced 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a self-validating framework that leaves zero degrees of freedom for structural misassignment.
Strategic Rationale & Orthogonal Validation
Structure elucidation must be approached as a causality-driven, self-validating system. Relying solely on 1H NMR is insufficient due to the potential for overlapping aromatic signals and the "NMR-silent" nature of certain functional groups.
High-Resolution Mass Spectrometry (HRMS)
The first boundary condition in our elucidation workflow is establishing the exact molecular formula.
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Causality: Standard nominal mass MS cannot differentiate between isobars. HRMS (via ESI-TOF) provides exact mass measurements (typically within < 2 ppm error), which mathematically restricts the possible elemental compositions.
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Application: For 2-hydroxy-4-(1H-imidazol-1-yl)benzonitrile, the theoretical exact mass for the [M+H]+ ion ( C10H8N3O+ ) is 186.0667 Da . Confirming this mass locks the molecular formula as C10H7N3O , dictating a precise degree of unsaturation (Index of Hydrogen Deficiency = 8), which perfectly accounts for the benzene ring (4), the imidazole ring (2), and the nitrile group (2).
Vibrational Spectroscopy (FT-IR)
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Causality: The nitrile carbon ( C≡N ) lacks an attached proton and suffers from a long longitudinal relaxation time ( T1 ), making it notoriously difficult to observe in standard 13C NMR without extended acquisition times.
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Application: FT-IR provides orthogonal validation. A sharp, distinct absorption band at ~2220 cm⁻¹ unambiguously confirms the presence of the C≡N stretch. Additionally, a broad band between 3100–3400 cm⁻¹ confirms the presence of the phenolic −OH group, validating the substituents before NMR connectivity is even mapped.
Figure 1: Logical workflow for the multi-modal structural elucidation of CAS 594813-32-8.
Core Elucidation: NMR Spectroscopy
Nuclear Magnetic Resonance is the cornerstone of this elucidation. The strategy relies on deconvoluting the spin systems of the two distinct aromatic rings and then linking them using 2D heteronuclear correlations[2].
¹H NMR: Spin System Deconvolution
The 1H NMR spectrum in DMSO- d6 reveals two isolated spin systems:
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The Benzene Ring (ABX System): The 1,2,4-trisubstitution pattern yields a classic ABX (or AMX) coupling pattern.
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H-3 appears as a doublet with a small meta-coupling ( J≈2.0 Hz). It is highly shielded by the adjacent electron-donating −OH group.
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H-5 appears as a doublet of doublets ( J≈8.5,2.0 Hz), coupled to both H-6 (ortho) and H-3 (meta).
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H-6 appears as a doublet ( J≈8.5 Hz). It is the most deshielded proton on the benzene ring due to the anisotropic deshielding cone of the ortho-nitrile group.
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The Imidazole Ring: The imidazol-1-yl moiety is attached via its nitrogen (N-1). Through-space magnetic deshielding effects exerted by the imidazole π -system significantly influence the chemical shifts[3].
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H-2' (located between the two nitrogens) is highly deshielded, appearing as a sharp singlet at δ ~8.35 ppm.
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H-4' and H-5' appear as two distinct singlets (or finely split doublets, J≈1.2 Hz) around 7.10–7.80 ppm[4].
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2D NMR: Regiochemical Mapping via HMBC
To prove that the imidazole is attached at C-4 and the hydroxyl at C-2, Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. HMBC detects long-range ( 2JCH and 3JCH ) carbon-proton couplings.
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Proving the Imidazole Attachment: The most critical diagnostic signal is the 3J inter-ring correlation between the imidazole H-2' proton and the benzene C-4 carbon across the C-N bond. Observing this correlation mathematically eliminates the possibility of the imidazole being attached at C-2 or C-3.
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Proving the Nitrile and Hydroxyl Positions: The H-6 proton shows a strong 3J correlation to the nitrile carbon ( C≡N ), proving the nitrile is adjacent to C-6 (i.e., at C-1). The −OH proton (visible in strictly anhydrous DMSO- d6 ) will show 2J and 3J correlations to C-2, C-1, and C-3, locking the phenol moiety in place.
Figure 2: Key 2D HMBC (³J and ²J) NMR correlations establishing regiochemical connectivity.
Data Presentation
The following table summarizes the consolidated NMR assignments, demonstrating the self-validating nature of the structural assignment.
Table 1: Consolidated ¹H and ¹³C NMR Assignments in DMSO-d₆
| Position | Group | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity (J in Hz) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | C (Ar) | 98.5 | - | - | - |
| 2 | C-OH (Ar) | 161.2 | - | - | - |
| 3 | CH (Ar) | 106.4 | 7.15 | d (2.0) | C-1, C-2, C-4, C-5 |
| 4 | C-N (Ar) | 142.1 | - | - | - |
| 5 | CH (Ar) | 111.3 | 7.25 | dd (8.5, 2.0) | C-1, C-3, C-4 |
| 6 | CH (Ar) | 134.5 | 7.75 | d (8.5) | C-2, C-4, C≡N |
| 1' | N (Imidazole) | - | - | - | - |
| 2' | CH (Imidazole) | 135.5 | 8.35 | s | C-4, C-4', C-5' |
| 4' | CH (Imidazole) | 129.8 | 7.80 | s | C-2', C-5' |
| 5' | CH (Imidazole) | 118.2 | 7.10 | s | C-4, C-2', C-4' |
| 7 | C≡N | 116.8 | - | - | - |
| - | -OH | - | 11.05 | br s | C-1, C-2, C-3 |
Experimental Protocols
To ensure reproducibility and trustworthiness, the following step-by-step methodologies must be adhered to during the data acquisition phase.
Protocol A: High-Resolution Mass Spectrometry (ESI-TOF)
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Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol. Dilute 1:100 in a mixture of MeOH/H₂O (50:50 v/v) containing 0.1% formic acid to promote efficient protonation.
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Instrument Calibration: Calibrate the ESI-TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy is tightly bound within < 2 ppm.
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Acquisition: Inject 5 μL into the MS. Operate in positive electrospray ionization (ESI+) mode. Set the capillary voltage to 3500 V and the drying gas temperature to 250 °C.
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Data Processing: Extract the [M+H]+ ion chromatogram. Calculate the exact mass and generate the isotopic pattern to confirm the C10H7N3O formula.
Protocol B: Comprehensive NMR Acquisition (1D and 2D)
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Sample Preparation: Dissolve 15-20 mg of the compound in 600 μL of strictly anhydrous DMSO- d6 (100% isotopic purity). Causality note: Anhydrous solvent is critical to prevent the rapid chemical exchange of the phenolic −OH proton, which would otherwise broaden or erase its signal and associated HMBC correlations.
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¹H NMR Acquisition: Acquire standard ¹H spectra at 298 K on a 400 or 500 MHz spectrometer. Use a 30° flip angle, 16-32 scans, and a 2-second relaxation delay.
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¹³C NMR Acquisition: Acquire ¹³C{¹H} decoupled spectra. Critical Step: Due to the quaternary nitrile carbon ( C≡N ) having a long T1 relaxation time, increase the relaxation delay ( D1 ) to 3 seconds and acquire at least 1024 scans to ensure an adequate signal-to-noise ratio. (Alternatively, add a trace amount of paramagnetic Cr(acac)3 to accelerate relaxation).
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2D HMBC Acquisition: Set the long-range coupling constant ( JCH ) evolution time to 62.5 ms (optimizing for ~8 Hz long-range couplings). Acquire 256 t1 increments with 32 scans per increment to ensure clear inter-ring cross-peaks.
References
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Horner, K. E., & Karadakov, P. B. "Shielding in and around Oxazole, Imidazole, and Thiazole: How Does the Second Heteroatom Affect Aromaticity and Bonding?". Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link][3]
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Karaaslan, C. "Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives". Source: National Institutes of Health (PMC). URL:[Link][2]
